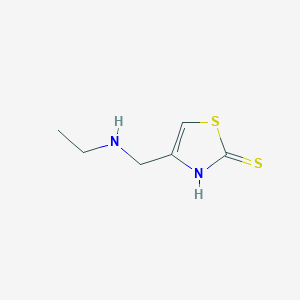

4-((Ethylamino)methyl)thiazole-2-thiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10N2S2 |

|---|---|

Molecular Weight |

174.3 g/mol |

IUPAC Name |

4-(ethylaminomethyl)-3H-1,3-thiazole-2-thione |

InChI |

InChI=1S/C6H10N2S2/c1-2-7-3-5-4-10-6(9)8-5/h4,7H,2-3H2,1H3,(H,8,9) |

InChI Key |

VAGWOMRWFQDXMN-UHFFFAOYSA-N |

Canonical SMILES |

CCNCC1=CSC(=S)N1 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethylamino Methyl Thiazole 2 Thiol and Its Precursors

Retrosynthetic Analysis of the 4-((Ethylamino)methyl)thiazole-2-thiol Scaffold

A retrosynthetic analysis of this compound reveals several potential disconnection points, leading to plausible starting materials. The primary disconnections involve breaking the bonds that form the heterocyclic ring and the C-N bond of the side chain.

Disconnection A: C-N Bond of the Side Chain

The most straightforward disconnection is at the benzylic C-N bond of the ethylamino group. This suggests a precursor such as 4-(halomethyl)thiazole-2-thiol (or a protected version) and ethylamine (B1201723). This approach focuses on building the substituted thiazole (B1198619) ring first, followed by a nucleophilic substitution reaction to append the side chain.

Disconnection B: Thiazole Ring Formation (Hantzsch-type Synthesis)

A more fundamental disconnection breaks down the thiazole ring itself, a strategy aligned with the classical Hantzsch thiazole synthesis. nih.govcutm.ac.in This approach involves disconnecting the C4-C5 and the N3-C4 bonds. This leads to two key fragments: a sulfur-containing nucleophile and a three-carbon electrophilic component.

Fragment 1 (N-C-S source): This fragment can be derived from a dithiocarbamate (B8719985), such as ammonium (B1175870) dithiocarbamate, which provides the N3, C2, and S (thiol) components of the ring.

Fragment 2 (C4-C5 and side chain source): This fragment is typically an α-haloketone or α-haloaldehyde derivative that already contains the precursor to the C4 side chain. For the target molecule, a suitable precursor would be a 1,3-dihaloacetone or a related 3-carbon synth on that can be functionalized with ethylamine post-cyclization, or a more complex starting material like 1-chloro-3-(ethylamino)propan-2-one.

This analysis suggests that the synthesis can proceed by either constructing the core ring and then functionalizing it, or by using precursors that already contain the required side-chain elements.

Classical and Modern Synthetic Routes to Thiazole-2-thiol Derivatives

The synthesis of the thiazole-2-thiol core is central to producing the target compound. Both classical and modern methods offer viable pathways.

The Hantzsch thiazole synthesis and its variations represent the most common and versatile method for constructing the thiazole ring. bepls.com The classical approach involves the condensation reaction between an α-halocarbonyl compound and a thioamide. cutm.ac.inresearchgate.net For the synthesis of a 2-thiol derivative, a dithiocarbamate is often used in place of a simple thioamide.

The reaction mechanism proceeds via a nucleophilic attack from the sulfur atom of the dithiocarbamate on the α-carbon of the haloketone. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, leading to a hydroxylated intermediate. A final dehydration step yields the aromatic thiazole ring.

| Step | Description | Intermediate Type |

|---|---|---|

| 1 | Nucleophilic attack of thiocarbamate sulfur on α-haloketone | S-Alkylated intermediate |

| 2 | Intramolecular cyclization (N attacking C=O) | 5-hydroxythiazolidine |

| 3 | Dehydration | Aromatic Thiazole |

This method's primary advantage is its reliability and the wide availability of starting materials.

An alternative to building the ring with the side chain already in place is the post-synthesis functionalization of a pre-formed thiazole-2-thiol ring. This can be achieved through several modern synthetic techniques.

Halogenation followed by Substitution: The thiazole ring can be halogenated, typically at the C4 or C5 position, to introduce a leaving group. For instance, bromination of a suitable thiazole precursor can yield a 4-bromothiazole (B1332970) derivative. This can then undergo nucleophilic substitution or be used in cross-coupling reactions.

Direct C-H Arylation/Alkylation: Modern palladium- or copper-catalyzed direct C-H activation methods allow for the functionalization of heterocycle C-H bonds without prior conversion to a halide. organic-chemistry.org This approach is highly atom-economical but may require careful optimization to achieve regioselectivity, as thiazoles have multiple C-H bonds that could potentially react. pharmaguideline.com

Lithiation: Deprotonation of the thiazole ring using a strong base like n-butyllithium can generate a lithiated intermediate. This powerful nucleophile can then react with various electrophiles to introduce a functional group that can be converted into the desired side chain.

Targeted Synthesis of the Ethylamino-Substituted Methyl Side Chain

The introduction of the (ethylamino)methyl group at the C4 position is a critical step that defines the target molecule. This can be accomplished either before or after the thiazole ring is formed.

Nucleophilic Substitution: As suggested by the retrosynthetic analysis, a common method is the reaction of a 4-(halomethyl)thiazole-2-thiol derivative with ethylamine. This is a standard SN2 reaction. The starting 4-(halomethyl)thiazole can be synthesized via the Hantzsch reaction using a 1,3-dihaloketone.

Reductive Amination: If a 4-formylthiazole-2-thiol is available, it can undergo reductive amination with ethylamine. This two-step, one-pot process involves the formation of an imine intermediate, which is then reduced in situ (e.g., with sodium borohydride) to yield the final secondary amine.

Building Block Approach: A more convergent strategy involves using a starting material that already contains the N-ethyl group. For example, reacting N-ethyl-2-haloacetamide with a reagent that provides the remaining atoms for the thiazole ring could be a viable, though less common, pathway. Research on related structures, such as 1-(4-methyl-2-(ethylamino)thiazol-5-yl)ethanone, demonstrates the feasibility of incorporating the ethylamino group into one of the primary reactants before the cyclization step. mdpi.com

Green Chemistry Approaches in the Synthesis of this compound

Conventional synthesis methods for thiazoles often rely on volatile organic solvents and can require harsh conditions. nih.gov Green chemistry principles aim to mitigate these issues by employing more environmentally benign methodologies. researchgate.netnih.govbenthamdirect.com

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields by providing efficient and uniform heating. acs.org Domino reactions performed under microwave irradiation have been shown to produce thiazole derivatives in high yields quickly. organic-chemistry.org

Ultrasonic-Mediated Synthesis: Sonication provides an alternative energy source that can promote reactions through acoustic cavitation. This technique has been successfully applied to the synthesis of Hantzsch thiazole derivatives, often leading to higher yields and shorter reaction times under milder conditions. bepls.com

Use of Green Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) is a key green strategy. researchgate.net Some multicomponent reactions for thiazole synthesis have been successfully carried out in water. nih.govbenthamdirect.com

Catalyst-Free or Reusable Catalyst Systems: Developing synthetic protocols that operate without a catalyst or that use recyclable catalysts (such as silica-supported catalysts) reduces waste and cost. bepls.comacs.org

| Green Technique | Advantage(s) | Applicability to Thiazole Synthesis |

|---|---|---|

| Microwave Irradiation | Reduced reaction time, improved yield | Hantzsch cyclization, functionalization reactions |

| Ultrasound | Milder conditions, shorter reaction time | One-pot multi-component syntheses |

| Green Solvents (e.g., Water) | Reduced toxicity and environmental impact | Multi-component reactions |

| Reusable Catalysts | Reduced waste, lower cost | Cyclization and functionalization steps |

These approaches offer significant advantages in terms of environmental impact, cost-effectiveness, and scalability. nih.govresearchgate.net

Synthetic Yield Optimization and Scalability Studies

Transitioning a synthetic route from a laboratory scale to industrial production requires careful optimization of reaction parameters to maximize yield, purity, and cost-effectiveness while ensuring safety.

Yield Optimization: Key parameters for optimization include temperature, reaction time, choice of solvent, and the stoichiometry of reactants. Design of Experiments (DoE) is a statistical tool that can be used to efficiently screen multiple variables simultaneously to find the optimal conditions. For the Hantzsch synthesis, for example, optimizing the base and solvent system can significantly impact the yield and reduce side-product formation.

Scalability: When scaling up, factors such as heat transfer, mixing efficiency, and the cost of reagents become critical. Reactions that work well in a small flask may behave differently in a large reactor. Green chemistry approaches, such as using water as a solvent or avoiding chromatography through crystallization-based purification, often offer advantages in scalability. nih.govresearchgate.net The safety of using potentially hazardous reagents like α-haloketones must also be carefully managed at a larger scale. Continuous flow chemistry is an increasingly popular approach for scaling up reactions safely and efficiently, offering precise control over reaction parameters and minimizing the volume of hazardous materials at any given time.

Chemical Reactivity and Derivatization Strategies of 4 Ethylamino Methyl Thiazole 2 Thiol

Electrophilic and Nucleophilic Reactions of the Thiazole (B1198619) Ring

The thiazole ring is an aromatic heterocycle whose reactivity is influenced by the presence of both a sulfur and a nitrogen atom. The nitrogen atom's lone pair of electrons makes the ring susceptible to protonation or alkylation at the N3 position. pharmaguideline.com This N-alkylation with alkyl halides leads to the formation of thiazolium cations. pharmaguideline.com

The electron distribution within the ring renders the C2 position electron-deficient, making it a target for nucleophilic attack, especially if a good leaving group is present. pharmaguideline.comias.ac.in Conversely, the C5 position is comparatively electron-rich, making it the preferred site for electrophilic substitution reactions such as halogenation or sulfonation, provided the position is not already substituted. pharmaguideline.comias.ac.in In the case of 4-((Ethylamino)methyl)thiazole-2-thiol, the C5 position is unsubstituted and thus remains a potential site for electrophilic attack.

Table 1: Predicted Reactivity of the Thiazole Ring

| Reaction Type | Reagent Class | Reactive Site | Expected Product |

|---|---|---|---|

| N-Alkylation | Alkyl Halides (e.g., CH₃I) | N3 | Thiazolium Salt |

| Electrophilic Substitution | Halogens (e.g., Br₂) | C5 | 5-Halo-thiazole derivative |

| Nucleophilic Substitution | Strong Nucleophiles (requires activation) | C2 | Substitution of the -SH group |

Reactions Involving the Thiol (-SH) Group

The thiol group is one of the most reactive centers in the molecule, capable of acting as a potent nucleophile and undergoing oxidation.

The thiol group (-SH) is acidic and can be readily deprotonated by a base to form a thiolate anion (S⁻). masterorganicchemistry.com This thiolate is an excellent nucleophile and can participate in nucleophilic substitution reactions (Sₙ2) with electrophiles like alkyl halides to form thioethers (sulfides). masterorganicchemistry.comacsgcipr.org This reaction is a common and efficient method for carbon-sulfur bond formation. acsgcipr.org

Furthermore, thiols are susceptible to oxidation. Mild oxidizing agents, such as iodine (I₂) or hydrogen peroxide (H₂O₂), can induce the coupling of two thiol molecules to form a disulfide (-S-S-) linkage. masterorganicchemistry.comnih.gov This reaction is reversible, and the disulfide bond can be cleaved back to thiols using reducing agents. The formation of disulfide bonds is a critical process in protein tertiary structure. masterorganicchemistry.com

Table 2: Derivatization of the Thiol Group

| Reaction Type | Reagents | Product Class |

|---|---|---|

| S-Alkylation (Thioether formation) | Base (e.g., NaH), Alkyl Halide (e.g., CH₃CH₂Br) | Thioether |

| Oxidation (Disulfide formation) | Mild Oxidant (e.g., I₂) | Disulfide |

| Michael Addition | α,β-Unsaturated Carbonyls (e.g., Ethyl acrylate) | Thioether Adduct |

An essential characteristic of 2-mercaptothiazoles is their existence in a tautomeric equilibrium with the corresponding 2(3H)-thiazolethione form. nih.gov In this equilibrium, a proton can reside either on the exocyclic sulfur atom (thiol form) or on the ring nitrogen atom (thione or amide form). For many related structures, the thione tautomer is the more stable and predominant form in solution and in the solid state. nih.govalfa-chemistry.com This tautomerism is crucial as the reactivity of the thiol form (a potent nucleophile at sulfur) differs from the thione form (which can exhibit nucleophilicity at both sulfur and nitrogen).

The two primary tautomeric forms are:

Thiol form: this compound

Thione form: 4-((Ethylamino)methyl)thiazole-2(3H)-thione

Reactivity of the Secondary Amine Group and its Derivatives

The ethylamino group is a secondary amine, characterized by the nitrogen atom being bonded to two carbon atoms and one hydrogen. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic.

The nucleophilic nitrogen of the secondary amine can readily react with various electrophiles.

Acylation: Reaction with acylating agents such as acyl chlorides or acid anhydrides results in the formation of an amide. This is a robust method for introducing acyl groups onto the nitrogen atom.

Alkylation: The secondary amine can be further alkylated by reacting with alkyl halides. This reaction yields a tertiary amine, and if excess alkylating agent is used, can proceed to form a quaternary ammonium (B1175870) salt. researchgate.net

Amide Bond Formation: In the presence of coupling agents, the amine can react with carboxylic acids to form an amide bond, a fundamental linkage in peptide and medicinal chemistry.

Table 3: Derivatization of the Secondary Amine Group

| Reaction Type | Reagent Class | Functional Group Formed |

|---|---|---|

| Acylation | Acyl Halides, Acid Anhydrides | Amide |

| Alkylation | Alkyl Halides | Tertiary Amine |

| Amide Bond Formation | Carboxylic Acids + Coupling Agents | Amide |

Secondary amines can react with carbonyl compounds like aldehydes and ketones. The typical reaction pathway involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. nih.gov While primary amines form neutral imines (Schiff bases), the reaction of a secondary amine with a carbonyl compound initially forms an unstable carbinolamine, which then dehydrates to form a positively charged iminium ion. If the carbon adjacent to the nitrogen has a proton, the iminium ion can be deprotonated to form an enamine. The formation of Schiff bases and related imines is a common strategy in the synthesis of various heterocyclic compounds and biologically active molecules. chemrevlett.comnih.gov

Regioselectivity and Stereoselectivity in Derivatization

The derivatization of this compound is characterized by the presence of multiple nucleophilic centers, leading to potential regioselectivity issues. The thiazole-2-thiol core exists in a tautomeric equilibrium between the thione and thiol forms. This gives rise to two primary sites of reactivity on the heterocyclic core: the exocyclic sulfur atom and the endocyclic nitrogen atom at the 3-position. Additionally, the secondary amine of the ethylaminomethyl side chain is also a potent nucleophile.

The regioselectivity of derivatization, particularly alkylation and acylation, is highly dependent on the nature of the electrophile and the reaction conditions. Based on principles observed in related 2-mercaptobenzothiazole (B37678) systems, the outcome of these reactions can be directed. Hard electrophiles, such as dimethyl sulfate (B86663) or methyl iodide, tend to react at the harder nitrogen atom (N-alkylation), whereas softer electrophiles, like benzyl (B1604629) bromide, show a preference for the softer sulfur atom (S-alkylation). The choice of base and solvent also plays a crucial role in modulating the reactivity of the nucleophilic sites.

The following table illustrates the predicted regioselective outcomes for the derivatization of this compound with various electrophiles, based on established principles of hard and soft acid-base (HSAB) theory.

| Electrophile | Predicted Major Product | Reaction Conditions |

| Methyl Iodide | N-Methylated Product | Polar aprotic solvent, strong base |

| Benzyl Bromide | S-Alkylated Product | Nonpolar solvent, mild base |

| Acetyl Chloride | N-Acetylated Product | Aprotic solvent, amine base |

Since this compound is an achiral molecule, discussions of stereoselectivity primarily revolve around the introduction of a new stereocenter. One potential strategy involves the derivatization of the secondary amine with a chiral reagent, leading to the formation of diastereomers that could potentially be separated. For instance, reaction with a chiral acylating agent, such as a derivative of an amino acid, would yield a diastereomeric mixture of amides.

Another approach to inducing stereoselectivity could involve an asymmetric transformation. For example, if a prochiral group were introduced into the molecule, a subsequent stereoselective reaction, potentially catalyzed by a chiral catalyst, could lead to an enantiomerically enriched product.

Chemo-Enzymatic Transformations of this compound

The functional groups present in this compound make it a candidate for a variety of chemo-enzymatic transformations, which can offer high selectivity under mild reaction conditions.

Enzymatic Acylation: Lipases are versatile enzymes known to catalyze the acylation of both amines and thiols. libretexts.orgmdpi.com In the case of this compound, a lipase (B570770) could potentially be employed for the regioselective acylation of the secondary amine in the side chain over the thiol group, or vice versa, depending on the specific enzyme and reaction conditions. This enzymatic approach could provide a high degree of selectivity that might be difficult to achieve through traditional chemical methods. Furthermore, if a racemic acylating agent is used, a kinetic resolution could be achieved, yielding an enantiomerically enriched product.

Enzymatic Oxidation: The thiol group is susceptible to oxidation. While chemical oxidation can sometimes lead to over-oxidation or side reactions, enzymatic oxidation can be more controlled. Flavoprotein oxidases have been shown to catalyze the oxidation of thiols. nih.gov Such an enzyme could potentially be used to convert the thiol group in this compound to a disulfide or other oxidized sulfur species in a highly specific manner.

Enzymatic Reductive Amination: Reductive aminases are capable of catalyzing the formation of C-N bonds. While the target molecule already possesses a secondary amine, these enzymes could be used in a cascade reaction. For instance, a derivative of this compound could be modified to contain a ketone, which could then undergo stereoselective reductive amination to introduce a new chiral amine center. Bacterial reductive aminases have been successfully used for the N-allylation of secondary amines, suggesting their potential utility in modifying the existing amine functionality. nih.gov

The following table outlines potential chemo-enzymatic transformations for this compound and the class of enzyme that could be employed.

| Transformation | Enzyme Class | Potential Product |

| Regioselective Acylation | Lipase | N-acylated or S-acylated derivative |

| Kinetic Resolution of a Racemic Derivative | Lipase | Enantiomerically enriched product |

| Thiol Oxidation | Flavoprotein Oxidase | Disulfide dimer |

| Stereoselective Reductive Amination of a Ketone Derivative | Reductive Aminase | Chiral amine derivative |

These chemo-enzymatic strategies represent a green and highly selective alternative to traditional synthetic methods for the derivatization of this compound, allowing for the synthesis of complex and potentially chiral molecules with high precision.

Based on a comprehensive search of available scientific literature, there is no specific research published on the coordination chemistry and metal complexation of the compound “this compound”. Consequently, it is not possible to provide a detailed, scientifically accurate article that adheres to the requested outline, as no experimental data or research findings exist for this specific molecule.

Generating content for the specified sections—such as its ligand properties based on HSAB principles, its coordination sites, the synthesis and characterization of its metal complexes, or its spectroscopic investigations—would require speculation and would not be based on factual, verifiable scientific research. This would contradict the core requirements for accuracy and reliance on sourced information.

Therefore, an article focusing solely on the chemical compound “this compound” as instructed cannot be generated at this time due to the absence of relevant research data in the public domain.

Coordination Chemistry and Metal Complexation Studies of 4 Ethylamino Methyl Thiazole 2 Thiol

Ligand Exchange Reactions and Dynamic Coordination Chemistry

Information regarding the ligand exchange reactions and the dynamic coordination chemistry of 4-((Ethylamino)methyl)thiazole-2-thiol is not available in the reviewed literature. Studies on related thiazole-containing ligands suggest that the lability of coordinated ligands and the potential for dynamic equilibria are influenced by factors such as the nature of the metal ion, the solvent system, and the electronic and steric properties of the ligands involved. For instance, silver(I) complexes with thiol-containing ligands have been shown to undergo ligand exchange reactions, which can lead to transformations between different coordination polymer dimensionalities. researchgate.net However, without dedicated studies on this compound, it is not possible to provide specific details on its behavior in such reactions.

Structural Analysis of Metal-Ligand Interactions (e.g., Bond Lengths, Angles, Coordination Geometry)

Detailed structural data, including bond lengths, bond angles, and coordination geometries for metal complexes of this compound, are not present in the available scientific literature. While numerous studies report the crystal structures of metal complexes with various other thiazole (B1198619) derivatives, this information cannot be directly extrapolated to the specific compound of interest due to the unique combination of substituents in this compound.

For related compounds, structural analyses have revealed a wide range of coordination modes for the thiazole ring, including monodentate coordination through the ring nitrogen or sulfur, as well as bridging coordination. researchgate.netresearchgate.net The coordination geometry around the metal center is also highly variable, with examples of octahedral, tetrahedral, and square planar arrangements being reported for different metal ions and ligands. ijper.orgnih.govijper.org

Computational and Theoretical Investigations of 4 Ethylamino Methyl Thiazole 2 Thiol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules. For 4-((Ethylamino)methyl)thiazole-2-thiol, DFT calculations would be performed to predict its three-dimensional structure with the lowest energy.

Methodology: A common approach would involve selecting a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation approximately. The geometry of the molecule would be optimized to find the most stable arrangement of its atoms in space.

Expected Research Findings: These calculations would yield precise data on bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's shape and steric properties. A hypothetical output of such a calculation is presented in Table 1.

Table 1: Hypothetical Optimized Geometric Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-S1 (Thiazole Ring) | 1.75 Å |

| Bond Length | C2=S (Thiol Group) | 1.65 Å |

| Bond Angle | N3-C2-S1 (Thiazole Ring) | 115° |

| Dihedral Angle | C4-C(methyl)-N(amino)-C(ethyl) | 180° (trans) |

Note: The data in this table is illustrative of the output from a DFT calculation and is not based on published research for this specific molecule.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are employed to study the movement of atoms and molecules over time. For this compound, MD simulations would reveal its conformational flexibility and how it interacts with a solvent, typically water, to mimic physiological conditions.

Methodology: An MD simulation would begin with the optimized geometry from DFT calculations. The molecule would be placed in a simulated box of solvent molecules, and Newton's laws of motion would be applied to all atoms. The simulation would be run for a duration of nanoseconds to observe the dynamic behavior of the molecule.

Expected Research Findings: The primary outputs would be trajectories of atomic positions over time. Analysis of these trajectories would identify the most stable conformations of the ethylamino and methyl side chains. It would also provide insights into the formation of hydrogen bonds between the molecule and surrounding water molecules, which is critical for understanding its solubility and bioavailability.

Quantum Chemical Descriptors and Reactivity Indices (e.g., HOMO-LUMO, Electrostatic Potential)

Quantum chemical descriptors derived from the electronic structure calculations help in understanding the reactivity of a molecule. Key descriptors for this compound would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the molecular electrostatic potential (MEP).

Methodology: These descriptors are calculated from the results of the DFT computations. The HOMO and LUMO energies are direct outputs, and the energy gap (LUMO-HOMO) is a measure of chemical reactivity. The MEP is calculated and mapped onto the electron density surface of the molecule.

Expected Research Findings: The HOMO would likely be located on the electron-rich thiazole (B1198619) ring and the thiol group, indicating these are the primary sites for electrophilic attack. The LUMO's location would indicate the most probable sites for nucleophilic attack. The HOMO-LUMO energy gap would provide a quantitative measure of the molecule's stability. The MEP map would visualize the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions of the molecule, highlighting areas prone to electrostatic interactions. A hypothetical summary of these findings is in Table 2.

Table 2: Hypothetical Quantum Chemical Descriptors for this compound

| Descriptor | Predicted Value | Interpretation |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 5.3 eV | Indicates high kinetic stability |

| Dipole Moment | 3.5 D | Suggests the molecule is polar |

Note: The data in this table is for illustrative purposes and does not represent published results.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. For a single compound like this compound, a QSAR model would not be built, but its properties could be used to predict its activity based on existing models for related compounds.

Methodology: First, a range of molecular descriptors (e.g., hydrophobicity, electronic properties, steric parameters) would be calculated for this compound. These descriptors would then be input into a previously established QSAR model for a relevant biological target.

Expected Research Findings: The output would be a predicted biological activity (e.g., inhibitory concentration) against a specific target. This prediction would be hypothetical and would require experimental validation. QSAR studies on related thiazole compounds often highlight the importance of specific electronic and steric features for their activity.

Docking Studies with Hypothetical Biological Macromolecules (e.g., Enzymes, Receptors, DNA)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Docking studies for this compound would be used to hypothesize its interaction with a biological target, such as an enzyme active site.

Methodology: A high-resolution 3D structure of a target protein would be obtained from a database like the Protein Data Bank. The optimized structure of this compound would then be computationally "docked" into the binding site of the protein. A scoring function would be used to estimate the binding affinity and identify the most likely binding pose.

Expected Research Findings: The results would include a predicted binding energy, which indicates the strength of the interaction, and a detailed view of the binding mode. This would show specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein. For instance, the thiol group and the nitrogen atoms in the thiazole ring could act as hydrogen bond donors or acceptors.

Biological and Biochemical Interactions of 4 Ethylamino Methyl Thiazole 2 Thiol in Vitro Focus

Mechanistic Studies of Cellular Perturbations (In Vitro)

Interaction with Cellular Pathways (e.g., metabolic, signaling)

The thiazole (B1198619) scaffold is a key component in many compounds that interact with various cellular pathways, often exhibiting anticancer and anti-inflammatory properties. nih.govnih.gov The specific functional groups of 4-((Ethylamino)methyl)thiazole-2-thiol suggest several potential points of interaction with metabolic and signaling cascades.

The thiol (-SH) group is highly significant in a biological context. Thiol-containing molecules are critical components of cellular metabolism and redox signaling. rsc.org They can participate in thiol-disulfide exchange reactions, a common mechanism for regulating protein function and enzyme activity. This suggests that this compound could potentially interact with cellular pathways regulated by redox state, such as those involved in apoptosis, inflammation, and stress responses. The sulfur metabolic pathway, which involves intermediates like cysteine and glutathione, could be influenced by the introduction of an exogenous thiol compound. rsc.org

Furthermore, thiazole derivatives have been investigated as inhibitors of various enzymes. Molecular docking studies on some thiazole compounds have predicted interactions with the active sites of enzymes, indicating their potential to modulate signaling pathways. nih.gov For instance, the thiazole ring can engage in π–π stacking interactions with aromatic amino acid residues within enzyme active sites. The ethylamino side chain could further influence binding specificity and affinity through hydrogen bonding or electrostatic interactions.

Table 1: Potential Cellular Interactions of the Thiazole-2-thiol Scaffold

| Structural Feature | Potential Cellular Interaction | Implicated Pathway(s) |

| Thiazole Ring | Enzyme Inhibition (e.g., kinases, demethylases) | Signaling, Metabolic |

| Interaction with protein active sites | Various | |

| 2-Thiol Group | Thiol-disulfide exchange | Redox Signaling, Apoptosis |

| Modulation of cellular redox state | Oxidative Stress Response | |

| Ethylamino Group | Enhanced binding affinity to target proteins | Various |

Inhibition of Microbial Growth (Mechanistic, not Efficacy/Dosage)

Thiazole derivatives are widely recognized for their antimicrobial properties against a broad spectrum of bacteria and fungi. nih.govbiointerfaceresearch.com The mechanisms underlying this activity are diverse and often target cellular processes essential for microbial survival and virulence. For this compound, several potential mechanisms can be proposed based on its structure.

One prominent mechanism for related compounds is the disruption of bacterial communication and community behavior. Certain thiazole-2-thiol derivatives have been identified as inhibitors of quorum sensing, the cell-to-cell signaling process that bacteria use to coordinate group behaviors like biofilm formation and virulence factor production. nih.gov By interfering with these signaling pathways, such compounds can reduce pathogenicity without directly killing the bacteria, which may reduce the pressure for developing resistance. nih.gov

Another potential mechanism involves the inhibition of essential microbial enzymes. Docking studies have suggested that thiazole derivatives can bind to and inhibit enzymes crucial for bacterial survival, such as MurB, which is involved in the synthesis of the bacterial cell wall component peptidoglycan. nih.gov For fungi, a potential target is the enzyme 14α-lanosterol demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane. nih.gov

The thiol group itself can contribute to antimicrobial action by disrupting the redox homeostasis of microbial cells or by interfering with the function of enzymes that rely on cysteine residues for their catalytic activity.

Table 2: Potential Antimicrobial Mechanisms of Thiazole-2-thiol Derivatives

| Mechanism of Action | Microbial Process Targeted | Target Organism Type |

| Quorum Sensing Inhibition | Biofilm formation, Virulence | Bacteria (e.g., P. aeruginosa) nih.gov |

| Enzyme Inhibition | Cell wall synthesis (e.g., MurB) | Bacteria nih.gov |

| Cell membrane synthesis (e.g., 14α-lanosterol demethylase) | Fungi nih.gov | |

| Redox Disruption | Cellular redox balance | Bacteria, Fungi |

Bioinorganic Aspects: Interaction with Metal Ions in Biological Systems

The structure of this compound, containing both a thiazole ring and a thiol group, makes it a potent chelating agent for various metal ions. The nitrogen and sulfur atoms of the thiazole ring, along with the highly reactive exocyclic sulfur of the thiol group, can act as donor atoms to coordinate with metal ions. nih.gov

This chelation ability has significant biological implications. Many essential enzymes in biological systems are metalloenzymes, requiring a metal ion cofactor for their function. A chelating agent could potentially inhibit such enzymes by sequestering the essential metal ion. This represents another plausible mechanism for the antimicrobial activity of thiazole-thiols, whereby the compound deprives microbes of essential trace metals. nih.gov

Conversely, the interaction with metal ions can also enhance the biological activity of the thiazole compound itself. nih.gov The formation of a metal complex can alter the molecule's electronic properties and three-dimensional structure, potentially increasing its affinity for biological targets. nih.gov Studies on aminothiazole-derived metal chelates have shown that the metal complexes often possess greater biological activity than the parent ligand. nih.govresearchgate.net

The thiol group is a particularly strong ligand for soft metal ions, including biologically important ions like zinc (Zn²⁺) and copper (Cu²⁺), as well as toxic heavy metals like mercury (Hg²⁺) and lead (Pb²⁺). nih.gov This suggests that this compound could interact with the homeostasis of essential metals or play a role in sequestering toxic metals in biological systems.

Table 3: Metal Ion Interaction Potential of Thiazole-2-thiol

| Functional Group | Potential Metal Ion Ligands | Biological Relevance |

| Thiazole Ring | N, S atoms | Coordination with transition metals |

| 2-Thiol Group | S atom (strong ligand) | Chelation of essential (Zn²⁺, Cu²⁺) and toxic (Hg²⁺, Pb²⁺) metals nih.gov |

Advanced Applications of 4 Ethylamino Methyl Thiazole 2 Thiol in Chemical Sciences

Catalytic Applications

The unique electronic and structural features of 4-((Ethylamino)methyl)thiazole-2-thiol make it a promising candidate for various catalytic applications. The presence of multiple heteroatoms (N, S) offers potential for the molecule to act as both a catalyst and a ligand for metal-based catalytic systems.

Organocatalysis and Metal-Free Catalysis

The field of organocatalysis, which utilizes small organic molecules as catalysts, has revolutionized synthetic chemistry by offering a green and sustainable alternative to metal-based catalysis. The structural motifs within this compound, namely the amine and thiol groups, are well-established functional groups in organocatalysis. The ethylamino group can potentially participate in enamine and iminium ion catalysis, common pathways for the functionalization of carbonyl compounds.

Furthermore, the thiol group is known to act as a potent nucleophilic catalyst. Thiazole (B1198619) and benzothiazole (B30560) derivatives, which are structurally related, have been investigated in metal-free catalytic systems. For instance, metal-free C-H mercaptalization of benzothiazoles has been achieved using 1,3-propanedithiol, showcasing the reactivity of the thiazole scaffold in C-S bond formation. The synergistic effect of the amine and thiol functionalities within this compound could enable cooperative catalysis, leading to enhanced reactivity and selectivity in a variety of organic transformations.

Ligand in Homogeneous and Heterogeneous Catalysis

The nitrogen and sulfur atoms in this compound are excellent donor atoms for coordination with transition metals, making it a versatile ligand for both homogeneous and heterogeneous catalysis. Thiazole-containing ligands have been successfully employed in a range of metal-catalyzed reactions.

In homogeneous catalysis , the bidentate (N,S) or potentially tridentate nature of this ligand could stabilize metal centers and influence the stereochemical outcome of reactions. The electronic properties of the thiazole ring can be tuned to modulate the catalytic activity of the metal complex.

For heterogeneous catalysis , this compound can be anchored onto solid supports, such as polymers or silica (B1680970), through its reactive functional groups. This immobilization would facilitate catalyst recovery and reuse, a key aspect of sustainable chemistry. Metal-organic frameworks (MOFs) incorporating thiazole-based ligands have demonstrated catalytic activity in reactions such as CO2 cycloaddition and photocatalytic benzylamine (B48309) coupling. nih.gov The incorporation of this compound into such frameworks could lead to novel heterogeneous catalysts with tailored properties.

Materials Science and Supramolecular Chemistry

The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding and metal coordination, makes it a valuable building block in materials science and supramolecular chemistry.

Self-Assembly Processes and Nanomaterial Fabrication

The thiol group in this compound has a strong affinity for noble metal surfaces, particularly gold. This property can be exploited for the self-assembly of this molecule into well-ordered monolayers on gold surfaces, which can be used to modify the surface properties of materials. Such self-assembled monolayers (SAMs) are crucial in the fabrication of nanoelectronic devices and sensors.

Furthermore, the thiol group can act as a capping agent in the synthesis of metal nanoparticles, controlling their size, shape, and stability. For example, thiol-stabilized silver nanoparticles have been developed for colorimetric sensing applications. mdpi.com The ethylamino group could provide an additional handle for further functionalization of these nanoparticles.

Polymer Chemistry Applications

Thiazole-containing polymers have been investigated for their interesting electronic and optical properties, with applications in organic electronics such as polymer solar cells and light-emitting diodes. The this compound monomer could be incorporated into polymer chains through either the amine or thiol groups. The resulting polymers would possess the unique properties of the thiazole ring, potentially leading to new semiconducting or fluorescent materials. The thiol group also allows for post-polymerization modification, enabling the synthesis of functional polymers with tailored properties.

Sensor Development and Chemo/Biosensors

The development of selective and sensitive chemical sensors and biosensors is a critical area of research. The structural features of this compound make it an excellent candidate for the development of such sensors.

The thiol group can be used to immobilize the molecule onto electrode surfaces for electrochemical sensing or onto the surface of nanoparticles for colorimetric or fluorescent sensing. The nitrogen and sulfur atoms can act as binding sites for metal ions, allowing for the development of chemosensors for the detection of specific metal cations. Luminescent metal-organic frameworks (LMOFs) based on thiazole derivatives have been shown to be effective fluorescent sensors for environmental contaminants. scientificarchives.com

In the realm of biosensors, the amine group can be used to covalently attach biomolecules, such as enzymes or antibodies, to the sensor platform. The thiol group is also known to react with specific biological analytes. Probes based on the reactivity of thiols are widely used for the detection of important biomolecules like cysteine, homocysteine, and glutathione. nih.gov This dual functionality could enable the development of highly specific and sensitive biosensors for a variety of diagnostic applications.

The unique molecular architecture of this compound, featuring a thiazole-2-thiol core and a flexible ethylaminomethyl side chain, presents significant potential for advanced applications in analytical chemistry. The presence of multiple heteroatoms (nitrogen and sulfur) provides potent coordination sites, while the secondary amine offers a reactive handle for chemical modification. These structural characteristics make it a promising candidate for use as a specialized chemical agent in sample preparation and analysis.

Preconcentration Agents and Extraction Methods

The thiazole-2-thiol moiety is a well-established functional group for the chelation of heavy and transition metal ions. The sulfur and nitrogen atoms act as soft and borderline Lewis bases, respectively, showing a strong affinity for soft and borderline Lewis acid metal ions. This property allows this compound to be an effective chelating agent for the preconcentration of trace metals from various matrices, particularly aqueous solutions.

When immobilized onto a solid support, such as polystyrene-divinylbenzene resin or silica gel, this compound can be used as a sorbent in solid-phase extraction (SPE). researchgate.net This technique is employed to isolate and concentrate analytes from a large volume of sample, thereby increasing detection sensitivity in subsequent analytical measurements by techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

The extraction process typically involves passing a sample solution through a cartridge packed with the functionalized resin. The thiazole-2-thiol groups on the resin selectively bind to target metal ions. After the sample is loaded, the cartridge is washed to remove interfering matrix components. Finally, the retained metal ions are eluted with a small volume of a strong acid or a competing complexing agent, resulting in a concentrated analyte solution. The efficiency of this process is influenced by factors such as pH, flow rate, and the presence of competing ions. While specific research on this compound is limited, the performance of similar benzothiazole-based resins demonstrates the potential of this class of compounds for metal extraction. researchgate.net

Table 1: Illustrative Performance Data for a Thiazole-2-thiol Functionalized Resin in Solid-Phase Extraction of Heavy Metals This table is a representative example based on the performance of similar chelating agents and does not represent experimental data for this compound.

| Metal Ion | Optimal pH | Recovery (%) | Preconcentration Factor |

|---|---|---|---|

| Cd(II) | 6.5 | 98.2 | 150 |

| Pb(II) | 6.0 | 99.1 | 180 |

| Cu(II) | 5.5 | 97.5 | 200 |

| Hg(II) | 5.0 | 96.8 | 180 |

| Zn(II) | 7.0 | 95.4 | 150 |

Derivatization Reagents for Chromatographic and Spectroscopic Analysis

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are better suited for a given analytical technique. sdiarticle4.comresearchgate.net This often involves attaching a "tag" to the analyte to enhance its detectability (e.g., by adding a chromophore for UV-Vis absorption or a fluorophore for fluorescence detection) or to improve its chromatographic behavior. libretexts.org this compound possesses two key functional groups—a secondary amine and a thiol—that can be targeted for derivatization.

Aliphatic amines and thiols often lack a strong chromophore, making their direct detection by HPLC with UV-Vis difficult at low concentrations. sigmaaldrich.com Therefore, pre-column derivatization is a common strategy. The ethylamino group of the title compound can react with a variety of derivatizing agents, such as dansyl chloride or 9-fluorenylmethyl chloroformate (Fmoc-Cl), to yield highly fluorescent or UV-active derivatives, respectively. sdiarticle4.comlibretexts.org Similarly, the thiol group is reactive toward specific reagents like N-(9-Acridinyl)maleimide (NAM) to produce fluorescent adducts. tcichemicals.com This allows for sensitive quantification of this compound in complex samples.

Conversely, the inherent reactivity of the thiol and amine groups suggests that this compound itself could be developed as a derivatizing reagent. For instance, it could potentially react with analytes containing functional groups like isothiocyanates or activated halides. However, literature describing its use in this capacity is not currently available. The primary application remains its role as an analyte that benefits from derivatization prior to analysis.

Table 2: Common Derivatization Reactions for Analytical Enhancement of Amines and Thiols This table provides general examples of derivatization strategies applicable to the functional groups present in this compound.

| Target Group | Reagent | Detection Method | Typical Reaction Conditions |

|---|---|---|---|

| Amine (R-NH-R') | Dansyl Chloride | Fluorescence | pH 9.5-10, 30-60 min at room temp. |

| Amine (R-NH-R') | 9-fluorenylmethyl chloroformate (Fmoc-Cl) | Fluorescence / UV | pH 7.5-8.5, 1-5 min at room temp. |

| Thiol (R-SH) | o-Phthalaldehyde (OPA) + primary amine | Fluorescence | pH 9.0-10.0, 1-2 min at room temp. |

| Thiol (R-SH) | N-(9-Acridinyl)maleimide (NAM) | Fluorescence | pH 6.5-7.5, 10-20 min at 40°C |

| Thiol (R-SH) | 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Fluorescence | pH 8.0, 5 min at 60°C |

Future Research Directions and Translational Perspectives for 4 Ethylamino Methyl Thiazole 2 Thiol

Exploration of Novel Synthetic Methodologies

The development of efficient and versatile synthetic routes is paramount for the exploration of any chemical entity. For 4-((Ethylamino)methyl)thiazole-2-thiol, future research could focus on methodologies that offer improvements in yield, purity, and scalability, while also allowing for facile diversification of the core structure.

One promising avenue is the refinement of the classical Hantzsch thiazole (B1198619) synthesis, which typically involves the condensation of an α-haloketone with a thioamide. researchgate.net Research could explore the use of novel starting materials and catalysts to enhance the efficiency and environmental friendliness of this reaction. For instance, the use of microwave-assisted organic synthesis (MAOS) could significantly reduce reaction times and improve yields.

Furthermore, the development of one-pot multicomponent reactions (MCRs) presents an attractive strategy for the synthesis of this compound and its analogs. MCRs offer the advantage of combining multiple synthetic steps into a single operation, thereby reducing waste and simplifying purification processes.

Below is a table summarizing potential synthetic strategies for future exploration:

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Microwave-Assisted Hantzsch Synthesis | Reduced reaction times, increased yields, improved energy efficiency. | Optimization of reaction conditions (temperature, time, solvent), exploration of solid-supported reagents. |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid access to diverse structures. | Design of novel MCRs involving key building blocks for the thiazole core and its substituents. |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, potential for scalability. | Development of continuous flow processes for the key synthetic steps. |

| Catalytic C-H Functionalization | Direct introduction of substituents onto the thiazole ring, avoiding pre-functionalized starting materials. | Exploration of transition-metal catalysts for the regioselective functionalization of the thiazole core. |

Development of Advanced Computational Models

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and chemical research. For this compound, the development of advanced computational models can provide valuable insights into its structure-activity relationships (SAR), pharmacokinetic properties, and potential molecular targets.

Future research should focus on employing a range of computational techniques, as detailed in the table below:

| Computational Technique | Application for this compound |

| Quantum Mechanics (QM) | Elucidation of electronic structure, reactivity, and spectroscopic properties. Determination of tautomeric preferences of the thiazole-2-thiol moiety. |

| Molecular Dynamics (MD) Simulations | Investigation of conformational dynamics and interactions with biological macromolecules (e.g., proteins, DNA). |

| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for biological activity based on molecular descriptors. |

| Pharmacophore Modeling | Identification of the key structural features responsible for biological activity and design of new derivatives with improved potency. |

| ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction | In silico assessment of the drug-like properties of this compound and its derivatives. |

These computational approaches will be instrumental in guiding the rational design of new experiments, prioritizing compounds for synthesis, and accelerating the discovery of novel applications for this thiazole derivative.

Identification of New Molecular Targets and Pathways (In Vitro)

A critical aspect of future research will be the elucidation of the biological mechanisms of action of this compound. Thiazole-containing compounds are known to interact with a diverse array of biological targets. nih.govmdpi.com High-throughput screening (HTS) and other in vitro assays will be essential for identifying new molecular targets and cellular pathways modulated by this compound.

Potential areas of investigation include:

Enzyme Inhibition Assays: Screening against a panel of clinically relevant enzymes, such as kinases, proteases, and phosphatases, which are often implicated in various diseases.

Receptor Binding Assays: Investigating the affinity of the compound for various G-protein coupled receptors (GPCRs) and ion channels.

Cell-Based Assays: Assessing the effects of the compound on cellular processes such as proliferation, apoptosis, and inflammation in various cell lines.

"Omics" Technologies: Utilizing genomics, proteomics, and metabolomics to obtain a global view of the cellular response to treatment with this compound.

The identification of specific molecular targets will provide a deeper understanding of the compound's biological activity and pave the way for its potential therapeutic applications.

Design and Synthesis of Highly Specific and Potent Derivatives

Building upon the insights gained from SAR studies and computational modeling, the design and synthesis of novel derivatives of this compound will be a key research focus. The goal is to develop analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Strategies for derivative design could include:

Modification of the Ethylamino Group: Introduction of different alkyl or aryl substituents to probe the steric and electronic requirements of the binding pocket of a target protein.

Substitution on the Thiazole Ring: Functionalization of the C5 position of the thiazole ring to explore additional interactions with the target.

Bioisosteric Replacement: Replacing the thiol group with other functional groups (e.g., hydroxyl, carboxyl) to modulate the compound's physicochemical properties and biological activity.

The synthesized derivatives would then be subjected to rigorous biological evaluation to identify lead compounds for further development.

Integration with Emerging Technologies in Chemical Biology

The field of chemical biology offers a powerful toolkit for probing biological systems with small molecules. Integrating the study of this compound with emerging technologies in this field could unlock new avenues of research.

Potential integrations include:

| Emerging Technology | Application |

| Chemical Probes | Development of tagged derivatives (e.g., with fluorescent dyes or biotin) to visualize the subcellular localization of the compound and identify its binding partners. |

| Activity-Based Protein Profiling (ABPP) | Use of reactive derivatives to covalently label and identify the enzymatic targets of this compound in complex biological samples. |

| DNA-Encoded Libraries (DELs) | Incorporation of the thiazole scaffold into large combinatorial libraries to rapidly screen for binders against a wide range of protein targets. |

These cutting-edge approaches will facilitate a more comprehensive understanding of the compound's interactions within a biological context.

Contribution to Fundamental Understanding of Thiazole Chemistry

Beyond its potential applications, the study of this compound can contribute to the fundamental understanding of thiazole chemistry. The thiol group in the 2-position of the thiazole ring can exist in tautomeric forms (thione and thiol), and the position of this equilibrium can be influenced by the substituent at the 4-position.

Future research could delve into the following fundamental aspects:

Tautomerism Studies: Employing spectroscopic techniques (e.g., NMR, IR) and computational methods to investigate the tautomeric equilibrium of this compound and its derivatives in different solvent environments.

Reactivity Studies: Exploring the reactivity of the thiol group in various chemical transformations, such as alkylation, oxidation, and metal coordination. The thiol group is a versatile functional group that can participate in a wide range of reactions. researchgate.netwikipedia.org

Supramolecular Chemistry: Investigating the ability of the compound to form self-assembled structures or to act as a ligand for the construction of metal-organic frameworks (MOFs).

A deeper understanding of the fundamental chemical properties of this molecule will not only enrich the field of heterocyclic chemistry but also inform the design of future thiazole-based functional molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.